4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate
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Overview
Description
4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group, a fluoro substituent, and an acetate ester group attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate typically involves multiple steps. One common approach is the esterification of 4’-(benzyloxy)-3-fluoro[1,1’-biphenyl]-4-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The fluoro substituent can be reduced under specific conditions.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of 4’-(benzyloxy)-3-fluoro[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 4’-(benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl alcohol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate involves its interaction with specific molecular targets. The benzyloxy group can engage in hydrophobic interactions, while the fluoro substituent can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but differs in the position and type of substituents.
4-(Benzyloxy)phenylacetic acid: Contains a benzyloxy group and an acetic acid moiety but lacks the biphenyl core.
4-(Benzyloxy)-2-hydroxybenzylideneamino-[1,1’-biphenyl]-3-ol: Similar biphenyl structure with different functional groups.
Uniqueness
4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate is unique due to the combination of the benzyloxy, fluoro, and acetate groups on the biphenyl core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-fluoro-4-(4-phenylmethoxyphenyl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FO3/c1-15(23)25-21-12-9-18(13-20(21)22)17-7-10-19(11-8-17)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHARMUUVDSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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